1,2,3-Triazin-2(1H)-amine, 4,6-dichloro-
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Overview
Description
2-Amino-4,6-dichlorotriazine is an aromatic intermediate compound with the molecular formula C3H2Cl2N4 and a molecular weight of 164.98 g/mol . It is a white to off-white crystalline solid that is sparingly soluble in DMSO and methanol . This compound is primarily used in the preparation of substituted melamine, ammelides, and ammelines .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-4,6-dichlorotriazine can be synthesized through various methods. One common synthetic route involves the reaction of cyanuric chloride with ammonia . The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of 2-Amino-4,6-dichlorotriazine often involves large-scale reactions using cyanuric chloride as a starting material . The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,6-dichlorotriazine undergoes various chemical reactions, including substitution reactions . These reactions often involve the replacement of chlorine atoms with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include ammonia, amines, and alcohols . The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to slightly elevated temperatures.
Major Products Formed: The major products formed from these reactions include substituted melamine, ammelides, and ammelines . These products have various applications in the chemical industry, including the production of resins and coatings.
Scientific Research Applications
2-Amino-4,6-dichlorotriazine has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various compounds . Additionally, it is used in the production of dyes and pigments in the industrial sector .
Mechanism of Action
The mechanism of action of 2-Amino-4,6-dichlorotriazine involves its interaction with specific molecular targets and pathways . For example, it can act as an inhibitor of certain enzymes, thereby affecting biochemical processes within cells . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-Chloro-4,6-diamino-1,3,5-triazine
- Cyanuric chloride
- 2-Amino-4,6-dihydroxypyrimidine
Comparison: Compared to similar compounds, 2-Amino-4,6-dichlorotriazine is unique due to its specific substitution pattern and reactivity . For instance, while cyanuric chloride is a precursor in its synthesis, 2-Amino-4,6-dichlorotriazine has distinct applications and properties . Additionally, its ability to undergo various substitution reactions makes it a versatile intermediate in chemical synthesis .
Properties
CAS No. |
1263280-58-5 |
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Molecular Formula |
C3H4Cl2N4 |
Molecular Weight |
166.99 g/mol |
IUPAC Name |
4,6-dichloro-1H-triazin-2-amine |
InChI |
InChI=1S/C3H4Cl2N4/c4-2-1-3(5)8-9(6)7-2/h1,7H,6H2 |
InChI Key |
FNEWXEKXNPCQSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN(N=C1Cl)N)Cl |
Origin of Product |
United States |
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